molecular formula C7H10BrN5 B13199618 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine

6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine

Cat. No.: B13199618
M. Wt: 244.09 g/mol
InChI Key: BTENNFVJEGHLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine (CAS 2060044-31-5) is a versatile chemical intermediate with significant value in medicinal chemistry research. This high-purity compound serves as a critical building block for the design and synthesis of novel bioactive molecules, particularly those containing the 1,2,4-triazine scaffold . The 1,2,4-triazine core is a privileged structure in drug discovery, known for its diverse pharmacological potential. This bromo- and piperazine-substituted derivative is engineered for further functionalization, where the bromo group acts as a reactive handle for cross-coupling reactions, and the piperazine moiety can enhance solubility and contribute to target binding . Researchers are actively exploring 1,2,4-triazine derivatives for developing new therapeutic agents. For instance, molecular hybrids incorporating the 1,2,4-triazine nucleus have shown promise as dual inhibitors of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, presenting a potential approach to anti-inflammatory therapy with an improved safety profile . Furthermore, structurally related s-triazine derivatives featuring piperazine substituents have demonstrated notable broad-spectrum antibacterial and antifungal activities in scientific studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrN5

Molecular Weight

244.09 g/mol

IUPAC Name

6-bromo-3-piperazin-1-yl-1,2,4-triazine

InChI

InChI=1S/C7H10BrN5/c8-6-5-10-7(12-11-6)13-3-1-9-2-4-13/h5,9H,1-4H2

InChI Key

BTENNFVJEGHLQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(N=N2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Piperazin 1 Yl 1,2,4 Triazine and Its Chemical Analogues

Strategies for the Construction of the 1,2,4-Triazine (B1199460) Core

The formation of the central 1,2,4-triazine ring is the foundational step in the synthesis of the target compound and its derivatives. The most prevalent methods involve the condensation of two key fragments to build the heterocyclic system.

Cyclocondensation is a cornerstone of 1,2,4-triazine synthesis. The most conventional and widely utilized approach involves the reaction between an α-dicarbonyl compound (or its equivalent) and an amidrazone. nih.gov This method is valued for its reliability and the ability to introduce substituents at the 3, 5, and 6-positions of the triazine ring, depending on the precursors used.

The general mechanism involves the initial condensation of the more reactive carbonyl group of the α-dicarbonyl compound with the terminal amino group of the amidrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring. When an unsymmetrical α-dicarbonyl compound is used, the reaction can lead to a mixture of regioisomers, which can be a limitation of this approach. nih.gov

Recent advancements have demonstrated the versatility of this method. For instance, the synthesis of novel 3-glycopyranosyl-1,2,4-triazines was achieved through the cyclocondensation of C-glycosyl formamidrazones with various 1,2-dicarbonyl derivatives, yielding the products in moderate to good yields. mdpi.com Similarly, the reaction of nitrilimines with α-amino esters can produce 1,2,4-triazin-6-ones, showcasing another variation of the cyclocondensation strategy. researchgate.net

Reactant 1Reactant 2Product TypeReference
α-Dicarbonyl CompoundAmidrazone3,5,6-Trisubstituted-1,2,4-triazine nih.gov
C-Glycosyl Formamidrazone1,2-Dicarbonyl Derivative3-Glycosyl-1,2,4-triazine mdpi.com
Nitrilimineα-Amino Ester1,2,4-Triazin-6-one researchgate.net
(Z)-N-[3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamideMethyl Isothiocyanate1,2,4-Triazin-6-one derivative bibliomed.org

Alternative to traditional cyclocondensation, various ring-closing or cyclization strategies have been developed to construct the 1,2,4-triazine nucleus, often providing access to substitution patterns that are difficult to achieve otherwise. These methods build the ring from a pre-formed linear precursor containing the necessary atoms.

One innovative approach involves a three-step, one-pot sequence starting from N-tosyl hydrazones and aziridines. acs.org This process includes a Lewis acid-catalyzed nucleophilic ring opening of the aziridine, followed by a cyclization and an oxidation step to afford 3,6-disubstituted or 3,5,6-trisubstituted 1,2,4-triazines. This method offers a novel disconnection (N¹–C⁶/N⁴–C³) and provides access to complex triazines as single regioisomers. acs.org

Another strategy is the reductive cyclization of nitrophenylhydrazides. mdpi.com This method is suitable for creating ring-fused mdpi.comresearchgate.netrsc.orgtriazine systems. The precursor, typically synthesized via nucleophilic aromatic substitution, undergoes reduction, which induces cyclization to form the triazine ring fused to another aromatic or heteroaromatic system. mdpi.com

Precursor TypeKey Reaction StepsProductReference
N-Tosyl Hydrazone + AziridineRing Opening, Cyclization, Oxidation3,6-Disubstituted-1,2,4-triazine acs.org
NitrophenylhydrazideReductive CyclizationRing-Fused mdpi.comresearchgate.netrsc.orgtriazine mdpi.com

Introduction of the Bromine Moiety at the 6-Position of the 1,2,4-Triazine Ring

Once the 1,2,4-triazine core is established, the next step towards the target compound is the introduction of a bromine atom at the 6-position. This can be achieved either by direct bromination of a pre-formed triazine ring or by using a brominated precursor during the ring synthesis.

Direct bromination is a common method for halogenating electron-rich or activated heterocyclic systems. For 1,2,4-triazines, reagents like N-bromosuccinimide (NBS) are effective. For example, 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) was successfully synthesized by treating the parent amine with NBS in dimethylformamide (DMF). nih.gov Similarly, treatment of a pyrazolo[5,1-c] mdpi.comresearchgate.netrsc.orgtriazine derivative with NBS and triethylamine (B128534) afforded the corresponding 7-bromo analogue (equivalent to the 6-position in a simple triazine). nih.gov The position of bromination is dictated by the electronic properties of the existing substituents on the triazine ring.

Alternatively, the bromine atom can be incorporated from the start by using a bromine-containing building block in the cyclocondensation reaction. For instance, the synthesis of 6-(4-bromophenyl)-3-(methylthio)-1,2,4-triazine was accomplished using a precursor that already contained the bromophenyl moiety. reading.ac.uk While in this case the bromine is on a phenyl substituent, the principle applies to directly incorporating a bromine atom on the backbone if a suitable brominated α-dicarbonyl precursor is used.

SubstrateBrominating Agent/MethodProductReference
5-Phenyl-1,2,4-triazin-3-amineN-Bromosuccinimide (NBS) in DMF6-Bromo-5-phenyl-1,2,4-triazin-3-amine nih.gov
3-tert-Butyl-4-butyl-8-methylpyrazolo[5,1-c] mdpi.comresearchgate.netrsc.orgtriazineN-Bromosuccinimide (NBS), Triethylamine7-Bromo-3-tert-butyl-4-butyl-8-methylpyrazolo[5,1-c] mdpi.comresearchgate.netrsc.orgtriazine nih.gov
2,4,6-triphenyl-1,3,5-triazineBromine, Iron powder2,4,6-Tris(4-bromophenyl)-1,3,5-triazine chemicalbook.com

Integration of the Piperazin-1-yl Substituent at the 3-Position

The final key structural modification is the introduction of the piperazine (B1678402) ring at the 3-position. This is typically accomplished after the formation of the 6-bromo-1,2,4-triazine (B11759917) core. The electron-deficient nature of the triazine ring facilitates the substitution of a leaving group at the C3 position by a nucleophile like piperazine. researchgate.net

Nucleophilic aromatic substitution (SNAr) is the most direct method for introducing the piperazine moiety. nih.gov This reaction requires a precursor with a good leaving group, such as a halogen (e.g., chlorine) or a methylthio/methylsulfonyl group, at the 3-position. The 1,2,4-triazine ring is sufficiently electron-deficient to be susceptible to attack by amines.

The synthesis often starts with a 3-chloro- or 3-methylthio-1,2,4-triazine (B189370) derivative. The methylthio group can be oxidized to the more reactive methylsulfonyl group, which is an excellent leaving group. reading.ac.uk The 6-bromo-3-(leaving group)-1,2,4-triazine intermediate is then treated with piperazine (or a protected piperazine derivative like N-Boc-piperazine), often in a polar solvent and sometimes with the addition of a base, to yield the desired 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine. nih.govmdpi.com This approach is widely used for the synthesis of various piperazine-containing drugs. nih.gov

SubstrateNucleophileKey ConditionsProduct TypeReference
3-Halo-(hetero)arenePiperazineBase, HeatN-Arylpiperazine nih.gov
3-(Methylsulfonyl)-1,2,4-triazinePiperazinePolar Solvent3-(Piperazin-1-yl)-1,2,4-triazine reading.ac.uk

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the C-N bond between the triazine ring and the piperazine nitrogen. mdpi.com This method is particularly useful when the SNAr reaction is sluggish or leads to side products.

The Buchwald-Hartwig amination involves the reaction of a halo-triazine (e.g., 3-chloro- or 3-bromo-1,2,4-triazine) with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand and base. mdpi.com This methodology has become a mainstay in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl piperazines. While direct examples on a 6-bromo-1,2,4-triazine substrate are specific, the principles are broadly applicable to halogenated aza-heterocycles. mdpi.com This method offers high functional group tolerance and generally proceeds under milder conditions than traditional SNAr reactions.

Another relevant coupling strategy is the Suzuki reaction, which is used to form C-C bonds. For example, a 6-bromo-1,2,4-triazine was coupled with a pyridylboronic acid derivative using a palladium catalyst to functionalize the 6-position. nih.gov Although this example illustrates C-C bond formation, similar palladium-catalyzed systems are the basis for the C-N bond-forming Buchwald-Hartwig reaction.

Reaction TypeSubstrateReagentCatalyst SystemProduct TypeReference
Buchwald-Hartwig Amination3-Halo-1,2,4-triazinePiperazinePalladium catalyst, phosphine ligand, base3-(Piperazin-1-yl)-1,2,4-triazine mdpi.com
Suzuki Coupling6-Bromo-1,2,4-triazinePyridylboronic acidPd(PPh₃)₄, K₂CO₃6-Aryl-1,2,4-triazine nih.gov

Derivatization and Functionalization Strategies of this compound

The structural diversification of this compound is primarily focused on two reactive sites: the bromine atom on the 1,2,4-triazine ring and the secondary amine of the piperazine ring. This allows for a modular approach to generating a library of analogues.

The bromine atom at the 6-position of the 1,2,4-triazine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for introducing a diverse range of aryl and heteroaryl substituents. This reaction typically involves the coupling of the bromo-triazine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.

The general reaction scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating a broad substrate scope. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂, often used in conjunction with phosphine ligands that enhance catalyst stability and reactivity. The reaction is tolerant of a wide variety of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 6-aryl-3-(piperazin-1-yl)-1,2,4-triazine derivatives.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene11092
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄DME9078
42-Thienylboronic acidPd(OAc)₂ (5) / XPhos (10)Na₂CO₃Acetonitrile8088

This table presents illustrative data based on typical Suzuki-Miyaura reactions of related bromo-heterocycles and is not based on actual experimental results for this compound.

The piperazine ring in this compound possesses a secondary amine (N-H) that is amenable to a variety of chemical modifications. This allows for the introduction of diverse substituents at the N4 position of the piperazine moiety, significantly expanding the structural diversity of the parent compound. Common functionalization strategies include N-alkylation and N-acylation.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. This reaction introduces alkyl, benzyl, or other substituted alkyl groups. Microwave-assisted conditions can often accelerate these transformations.

N-Acylation: Acylation of the piperazine nitrogen can be achieved using acid chlorides, acid anhydrides, or by amide coupling reactions with carboxylic acids. This introduces a wide array of acyl functionalities, including amides and carbamates, which can modulate the electronic and steric properties of the molecule.

The following table provides representative examples of N-functionalization reactions on piperazine-containing scaffolds.

EntryReagentReaction TypeBaseSolventConditionsProduct
1Benzyl bromideN-AlkylationK₂CO₃Acetonitrile80 °C, 6 hN-Benzyl derivative
2Acetyl chlorideN-AcylationTriethylamineDichloromethane0 °C to rt, 2 hN-Acetyl derivative
3Propionic acidAmide CouplingHATU, DIPEADMFrt, 12 hN-Propionyl derivative
4Methyl iodideN-AlkylationNaHTHFrt, 4 hN-Methyl derivative

This table presents illustrative data based on common N-functionalization reactions of piperazine moieties and is not based on actual experimental results for this compound.

When functionalizing the piperazine ring of this compound, regioselectivity is generally not a concern as the two nitrogen atoms of the piperazine are not equivalent once attached to the triazine core; only the terminal secondary amine is available for further reaction. However, in the synthesis of more complex analogues where multiple reactive sites exist on a substituent introduced onto the piperazine ring, regioselective synthesis and the separation of potential isomers become important considerations.

For instance, if a substituent bearing multiple reaction sites is introduced, subsequent transformations must be designed to be regioselective. This can be achieved by employing protecting groups or by exploiting the inherent reactivity differences of the functional groups. Chromatographic techniques, such as column chromatography or preparative HPLC, are standard methods for the separation and purification of any isomeric products that may form.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues from a common advanced intermediate, such as this compound, without the need for de novo synthesis.

For the this compound scaffold, LSF can be applied to both the triazine and piperazine moieties. Palladium-catalyzed cross-coupling reactions at the bromo position are a prime example of LSF, enabling the introduction of diverse aryl groups at a late stage. Similarly, the functionalization of the piperazine ring through N-alkylation or N-acylation allows for the exploration of a wide range of substituents on a pre-formed core structure.

Recent advances in C-H activation chemistry also offer exciting possibilities for the late-stage diversification of such heterocyclic systems, potentially allowing for the direct functionalization of C-H bonds on the triazine or piperazine rings, although such applications would require careful consideration of selectivity.

Chemical Reactivity and Advanced Transformations of 1,2,4 Triazine Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is a π-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, a reaction class that typically requires electron-rich aromatic systems. Consequently, such reactions are not a characteristic feature of 1,2,4-triazine chemistry.

Conversely, the electron-poor nature of the triazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is particularly relevant for derivatives like 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine, where the bromine atom serves as a good leaving group. The reaction is facilitated by the presence of the ring nitrogen atoms, which can stabilize the negative charge in the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.org

The general mechanism for SNAr on a bromo-triazine involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the triazine ring is restored.

Reaction Type Description Relevance to this compound
Electrophilic Aromatic Substitution Rare and unfavorable due to the electron-deficient (π-deficient) nature of the 1,2,4-triazine ring.Not a feasible reaction pathway under normal conditions.
Nucleophilic Aromatic Substitution (SNAr) The primary substitution pathway, where a nucleophile displaces a leaving group.The bromine atom at the C6 position is a good leaving group, readily displaced by various nucleophiles (e.g., amines, alkoxides).

Pericyclic Reactions Involving the 1,2,4-Triazine System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electron-deficient 1,2,4-triazine ring system is an excellent participant in a specific class of pericyclic reactions known as inverse-electron-demand Diels-Alder reactions.

Inverse-Electron Demand Diels-Alder Reactions

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a cornerstone of 1,2,4-triazine reactivity. sigmaaldrich.comwikipedia.orgacs.org In this cycloaddition, the electron-poor 1,2,4-triazine acts as the 4π azadiene component, reacting with an electron-rich 2π dienophile. wikipedia.org This reactivity profile is the reverse of the classical Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile.

The reaction of a 1,2,4-triazine derivative typically proceeds across the C3 and C6 positions. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction, which involves the expulsion of a stable small molecule, most commonly dinitrogen (N₂). This sequence leads to the formation of a new, highly substituted aromatic ring. acs.org

Common electron-rich dienophiles that react with 1,2,4-triazines include:

Enamines

Ynamines

Strained alkenes and alkynes (e.g., norbornene, bicyclononynes) mdpi.com

Cycloaddition Chemistry

The predominant cycloaddition pathway for 1,2,4-triazines is the [4+2] IEDDA reaction. This reaction is highly regioselective and has been extensively used for the synthesis of complex nitrogen-containing heterocycles. acs.org For instance, the reaction with enamines or ynamines ultimately yields substituted pyridines after the loss of N₂ and an amine moiety. nih.gov The reaction with strained alkynes, such as bicyclononyne (BCN), is particularly rapid and has found applications in bioorthogonal chemistry. mdpi.comresearchgate.net

While [4+2] cycloadditions are the most studied, other modes of reactivity, such as [3+2] cycloadditions, can occur with different partners, although they are less common for the 1,2,4-triazine core itself. nih.gov The primary cycloaddition behavior of this compound is expected to be as a 4π component in IEDDA reactions.

Transformations Leading to Novel Nitrogen Heterocyclic Systems

A significant feature of 1,2,4-triazine chemistry is its use as a synthon for the creation of other heterocyclic rings. organic-chemistry.org This is most often achieved via a cycloaddition-elimination cascade.

As mentioned, the IEDDA reaction of 1,2,4-triazines with various dienophiles is a powerful tool for ring transformation. The initial bicyclic adduct formed after the [4+2] cycloaddition is typically unstable and readily undergoes a retro-Diels-Alder reaction, extruding N₂ gas. This process generates a dihydropyridine or dihydropyridazine intermediate, which then aromatizes to furnish a stable pyridine or pyridazine ring, respectively. sigmaaldrich.comacs.org

Dienophile Initial Adduct Eliminated Molecule(s) Final Heterocyclic Product
AlkyneBicyclic adduct with a double bondN₂Pyridine
EnamineBicyclic adduct with an amine groupN₂, AminePyridine
AlkeneBicyclic adductN₂Dihydropyridine → Pyridine (via oxidation)

Beyond cycloadditions, functional groups on the triazine ring can be used to build fused heterocyclic systems. For example, an amino-substituted triazine can react with α,β-bifunctional compounds to construct fused ring systems like imidazo[1,2-b] organic-chemistry.orgacs.orgacs.orgtriazines or triazolo[4,3-b] organic-chemistry.orgacs.orgacs.orgtriazines. mdpi.comresearchgate.netnih.gov The piperazinyl moiety on the target compound contains N-H bonds that could potentially participate in such annulation reactions to create more complex, polycyclic nitrogen systems.

Mechanistic Investigations of Key Synthetic Reactions

The mechanisms of the key reactions involving 1,2,4-triazines have been the subject of both experimental and computational studies.

Nucleophilic Aromatic Substitution (SNAr): The mechanism is generally accepted to be a two-step addition-elimination process via a Meisenheimer intermediate. chemistrysteps.comlibretexts.org The high stability of this anionic intermediate, due to charge delocalization onto the ring nitrogen atoms and any electron-withdrawing groups, is the driving force for the reaction. However, recent computational studies on the isomeric 5-bromo-1,2,3-triazine suggest that a concerted SNAr mechanism, where bond-forming and bond-breaking occur simultaneously, is also possible. organic-chemistry.orgacs.org This non-classical pathway is favored by the high electron deficiency of the triazine ring.

Inverse-Electron-Demand Diels-Alder Reaction: The mechanism of the IEDDA reaction is well-understood and considered to be a concerted, pericyclic process. escholarship.org Frontier Molecular Orbital (FMO) theory provides a robust model for understanding this reactivity. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor 1,2,4-triazine. wikipedia.org Computational studies using Density Functional Theory (DFT) have confirmed the concerted nature of these cycloadditions and have been used to predict the reactivity and regioselectivity of different triazine and dienophile pairs. acs.orguq.edu.au These studies have also elucidated the subsequent retro-Diels-Alder step, confirming the pathway for nitrogen extrusion and formation of the final pyridine or pyridazine products. acs.org

Structural Elucidation and Conformational Analysis of 6 Bromo 3 Piperazin 1 Yl 1,2,4 Triazine and Its Analogues

X-ray Crystallography for Absolute Structure and Solid-State Conformation

While a specific crystal structure for 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine has not been reported in the surveyed literature, X-ray diffraction analysis of analogous bromo-triazine and piperazine-substituted heterocyclic compounds provides a robust foundation for predicting its solid-state structure. nih.govresearchgate.netnih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and conformational details.

Based on crystallographic data from related bromo-triazine structures, the 1,2,4-triazine (B1199460) ring in this compound is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. nih.govnih.gov The substitution of a bromine atom and a piperazine (B1678402) ring may introduce minor deviations from perfect planarity due to steric and electronic effects.

The bond lengths within the triazine ring are expected to be intermediate between typical single and double bonds, indicative of aromatic delocalization. The C-Br bond length in similar aromatic systems is typically in the range of 1.88–1.92 Å. The C-N and N-N bond lengths within the triazine core will also reflect its aromatic character. mdpi.comresearchgate.netresearchgate.net The exocyclic C-N bond connecting the triazine ring to the piperazine nitrogen is expected to be shorter than a typical C-N single bond due to some degree of π-character.

Table 4: Predicted Bond Parameters for this compound Based on Analogues

BondPredicted Bond Length (Å)Bond AnglePredicted Bond Angle (°)
C-Br1.88 - 1.92C5-C6-N1 (Triazine)~118 - 122
C-N (in Triazine)1.32 - 1.38N-C-N (in Triazine)~122 - 128
N-N (in Triazine)1.31 - 1.35C-N-C (in Piperazine)~109 - 112
C3-N (exocyclic)1.35 - 1.39C3-N(piperazine)-C2'~118 - 123
C-N (in Piperazine)1.45 - 1.48Br-C6-N1~117 - 121

Note: Data derived from published crystal structures of related bromo-triazine and piperazinyl-heterocyclic compounds. nih.govnih.gov

Saturated six-membered heterocyclic rings like piperazine can adopt several conformations, including chair, boat, and twist-boat forms. In the vast majority of crystallographically characterized structures, the piperazine ring adopts the thermodynamically most stable chair conformation to minimize torsional and steric strain. nih.govrsc.org It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation in the solid state.

In this conformation, the substituents on the ring's nitrogen and carbon atoms can be oriented in either axial or equatorial positions. Infrared spectral analysis of piperazine derivatives suggests that N-H bonds tend to prefer an equatorial position. rsc.org The connection to the bulky 6-bromo-1,2,4-triazinyl group at the N-1 position of the piperazine ring is also expected to favor an equatorial orientation to reduce steric hindrance with the axial hydrogens on the piperazine ring.

Furthermore, the relative orientation of the two rings is of interest. In related structures, the plane of the triazine ring and the mean plane of the piperazine ring are not coplanar. The dihedral angle between these two rings can vary, but is typically significant, often falling in the range of 25-45 degrees, as a result of optimizing electronic and steric interactions. researchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is dictated by a network of non-covalent intermolecular interactions. For this compound and its analogues, these interactions are crucial in stabilizing the crystal lattice.

The analysis of intermolecular contacts in piperazine-containing structures shows the prevalence of weak C-H···N and C-H···π interactions that help guide the supramolecular assembly. nih.gov A comprehensive understanding of these varied interactions can be achieved through Hirshfeld surface analysis, a computational tool that maps and quantifies intermolecular contacts. In a study of a bromo-Mn(II) complex featuring a triazine derivative, Hirshfeld analysis quantified the relative contributions of various interactions to the crystal packing. The predominant contacts were found to be H···H, O···H, and Br···H, highlighting the importance of the bromine atom in directing the crystal structure. mdpi.com

Table 2: Contribution of Predominant Intermolecular Contacts in a Bromo-Triazine Containing Complex via Hirshfeld Analysis

Interaction TypePercentage Contribution (%)Reference
H···H42.8 mdpi.com
O···H23.4 mdpi.com
Br···H10.6 mdpi.com
C···H9.0 mdpi.com
N···H7.3 mdpi.com

Chiroptical Properties and Stereochemical Studies (If applicable to chiral derivatives)

This section applies to chiral derivatives of this compound. The parent molecule itself is achiral. Chirality could be introduced into the structure, for example, by substitution on the carbon atoms of the piperazine ring, creating one or more stereocenters.

Such chiral derivatives would exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers would exhibit chiroptical properties, meaning they interact differently with plane-polarized light. Key chiroptical properties include optical rotation and circular dichroism (CD).

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is a unique fingerprint for a chiral molecule. As demonstrated in studies of other chiral heterocyclic compounds, such as hemiporphyrazine derivatives, the CD spectra of a pair of enantiomers are exact mirror images of each other. nih.gov For instance, the (R,R) and (S,S) enantiomers of a chiral macrocycle show CD spectra with opposite signs across the entire wavelength range. nih.gov

The electronic transitions responsible for the observed CD signals can be further investigated using computational methods. Density functional theory (DFT) calculations are often employed to model the electronic structure and predict the chiroptical response, providing deeper insight into the relationship between the molecule's absolute configuration and its spectroscopic properties. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Studies of 6 Bromo 3 Piperazin 1 Yl 1,2,4 Triazine Analogues

Elucidation of Structural Requirements for Biological Target Interactions

The biological activity of 1,2,4-triazine (B1199460) derivatives is highly dependent on the nature and position of substituents on the triazine core. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various biological targets, including G-protein coupled receptors (GPCRs) and kinases. nih.govresearchgate.net

For GPR84 antagonists, the substituents at the 5- and 6-positions of the 1,2,4-triazine ring are critical for activity. nih.gov Molecular docking models suggest these aryl substituents bind in distinct pockets. For instance, in one model, the substituent at the 6-position forms π–π interactions with phenylalanine residues and a cation−π interaction with an arginine residue, while the substituent at the 5-position is buried in a separate pocket, potentially forming a T-shaped π–π stacking interaction with a tryptophan residue. nih.gov The nature of these substituents significantly impacts binding affinity; for example, replacing methoxy-containing anisole (B1667542) groups with halides on these aryl rings led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov

Similarly, the group at the 3-position of the triazine ring plays a crucial role. Studies on GPR84 antagonists showed that substituting a 3-methyl-indole group with a 6-azaindole (B1212597) retained activity and improved ligand lipophilic efficiency. acs.org However, introducing a nitrogen atom to connect the two aromatic rings of the indole (B1671886), thereby changing the hydrogen-bond donor nature of the indole NH to an acceptor, resulted in a significant loss of activity, highlighting the importance of this specific hydrogen bond interaction. acs.org

In the context of kinase inhibition, particularly pyruvate (B1213749) dehydrogenase kinases (PDKs), a molecular hybridization approach has been employed. researchgate.net This strategy involves fusing pharmacophoric sub-units like 1,2,4-amino triazines with 7-azaindoles and indoles into a single molecule. researchgate.net This fusion creates hybrid molecules with promising inhibitory activity against PDK1 and PDK4. researchgate.net For adenosine (B11128) A2A receptor antagonists, the amino-triazine core itself is vital, making key hydrogen bonding interactions with asparagine residues within the orthosteric binding cavity of the receptor. acs.org

Table 1: SAR of 1,2,4-Triazine Analogues as GPR84 Antagonists
Compound BaseModificationEffect on ActivityReference
3-methylindole-5,6-bis(4-methoxyphenyl)-1,2,4-triazineSubstitution of anisole rings with halidesDecreased activity in an atomic-size-dependent manner nih.gov
3-methylindole-5,6-bis(4-methoxyphenyl)-1,2,4-triazineReplacement of indole with 6-azaindoleRetained activity, improved ligand lipophilic efficiency acs.org
3-methylindole-5,6-bis(4-methoxyphenyl)-1,2,4-triazineReplacement of indole with imidazopyridineSignificant loss of activity acs.org

Mechanistic Studies of Kinase Inhibition by 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a privileged structure in the development of kinase inhibitors. researchgate.netresearchgate.net These derivatives have been shown to inhibit various kinases, including pyruvate dehydrogenase kinases (PDKs), which are crucial regulators of cellular metabolism and are often overexpressed in cancer. researchgate.netnih.gov

Mechanistic studies have revealed that 3-amino-1,2,4-triazine derivatives can act as potent and subtype-selective inhibitors of PDKs. nih.gov Molecular modeling suggests that these compounds can fit within the ATP-binding site of PDK1, indicating a competitive mechanism of inhibition. nih.gov By hampering the PDK/PDH axis, these inhibitors disrupt cellular metabolism and redox balance, which can lead to cancer cell death. nih.gov The development of hybrid molecules combining the 1,2,4-amino triazine core with other pharmacophores, such as indoles, has proven effective in targeting the enzymatic activity of PDK1 and 4. researchgate.netnih.gov

Beyond metabolic kinases, 1,2,4-triazine derivatives have been investigated as inhibitors of other kinase families. The pyrrolo[2,1-f] nih.govbohrium.comresearchgate.nettriazine core, for instance, is an integral part of several approved kinase inhibitors. researchgate.net These compounds can interfere with various signaling pathways to induce cancer cell death, demonstrating their potential in targeted cancer therapy. researchgate.net

Table 2: Kinase Inhibition by 1,2,4-Triazine Derivatives
Derivative ClassTarget Kinase(s)Proposed Mechanism of ActionReference
3-Amino-1,2,4-triazine derivativesPDK1, PDK4Competitive inhibition at ATP-binding site; hampers PDK/PDH axis nih.govnih.gov
Pyrrolo[2,1-f] nih.govbohrium.comresearchgate.nettriazine-based compoundsVarious (e.g., CDK9)Interference with diverse signaling pathways researchgate.net

Allosteric and Orthosteric Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a major class of drug targets, and their modulation can be achieved through ligands that bind to either the primary (orthosteric) binding site or a secondary (allosteric) site. nih.govnih.gov Allosteric modulators offer potential advantages, such as greater subtype selectivity and a more nuanced regulation of receptor function. merckmillipore.comeui.eu

Derivatives of 1,2,4-triazine have been identified as potent antagonists of the adenosine A2A receptor, a GPCR implicated in conditions like Parkinson's disease. acs.org X-ray crystallography has confirmed that these molecules bind deep within the orthosteric binding cavity. acs.org The amino-triazine core makes critical hydrogen-bonding interactions with an asparagine residue (Asn253), which is a key feature of their binding mode. acs.org

In other GPCR families, 1,2,4-triazines have been developed as antagonists for GPR84, a receptor involved in inflammatory processes. nih.gov Docking studies indicate that these antagonists also occupy the orthosteric helical bundle, forming direct contacts with receptor helices and the second extracellular loop (ECL2). nih.gov While the primary focus has been on orthosteric interactions, the structural diversity of 1,2,4-triazine derivatives suggests the potential for developing allosteric modulators as well, which could offer novel therapeutic strategies by fine-tuning GPCR signaling pathways. nih.govnih.gov

Molecular Basis of Cytotoxicity and Cell Death Induction

The cytotoxic effects of 1,2,4-triazine analogues are often rooted in their ability to induce programmed cell death, or apoptosis, through various molecular pathways.

Induction of Apoptotic Pathways (e.g., Caspase Activation, DNA Fragmentation)

Numerous studies have demonstrated that 1,2,4-triazine derivatives can induce apoptosis in cancer cells. bohrium.comnih.gov The activation of caspases, a family of proteases that execute apoptosis, is a common mechanism. For example, certain pyrazolo[4,3-e] nih.govbohrium.comresearchgate.nettriazine sulphonamide derivatives have been shown to increase apoptosis by activating initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7). nih.gov Similarly, other 1,2,4-triazinone derivatives induce apoptosis in breast cancer cells by up-regulating p53 and increasing the Bax/Bcl-2 ratio, which in turn leads to elevated caspase-3/7 levels. bohrium.comresearchgate.net This suggests that these compounds can trigger both the extrinsic (caspase-8 dependent) and intrinsic (mitochondrial, caspase-9 dependent) apoptotic pathways. Treatment with these compounds leads to an increased number of Annexin-V positive cells, a hallmark of apoptosis. bohrium.comiaea.org

Pro-Oxidative Properties and Their Biological Implications

The anticancer activity of some chemotherapeutics is linked to the induction of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components, ultimately leading to cell death. nih.gov Certain 1,2,4-triazine derivatives have demonstrated pro-oxidative properties. researchgate.netnih.gov For instance, one active pyrazolo[4,3-e] nih.govbohrium.comresearchgate.nettriazine compound was found to significantly increase ROS levels in breast cancer cell lines. nih.gov This elevation of ROS plays an important role in the activation of apoptosis. nih.gov The antioxidant activity of 1,2,4-triazine derivatives has also been screened, with some hydrazone derivatives showing potential as oxidative stress suppressors, indicating that the pro- or anti-oxidative nature of these compounds is highly dependent on their specific chemical structure. researchgate.net

Gene Expression Profiling in Response to Triazine Treatment

The molecular mechanisms underlying the activity of 1,2,4-triazine derivatives can be further elucidated by examining their impact on gene expression. Studies on pyrazolo[4,3-e] nih.govbohrium.comresearchgate.nettriazine derivatives have shown that these compounds can modulate the expression of key proteins involved in apoptosis and cell survival. nih.gov Treatment of breast cancer cells with an active compound led to the suppression of NF-κB expression, a transcription factor that promotes cell survival, and promoted the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax. nih.gov This modulation of gene and protein expression is critical to their ability to induce apoptosis. nih.gov While comprehensive gene expression profiling studies for a wide range of triazine derivatives are not extensively detailed in the provided context, the evidence points to a mechanism involving the targeted regulation of genes central to cell death pathways. nih.gov

Table 3: Mechanisms of Cytotoxicity for 1,2,4-Triazine Derivatives
Compound ClassCell LineObserved EffectReference
1,2,4-Triazinone derivatives (4c, 5e, 7c)MCF-7 (Breast Cancer)Up-regulation of p53, increased Bax/Bcl-2 ratio, increased caspase-3/7 levels bohrium.comresearchgate.net
Pyrazolo[4,3-e] nih.govbohrium.comresearchgate.nettriazine sulphonamide (3b)MCF-7, MDA-MB-231 (Breast Cancer)Increased apoptosis via caspase 9, 8, and 3/7; suppressed NF-κB; promoted p53, Bax, and ROS nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbohrium.comresearchgate.nettriazine sulfonamides (MM124, MM137)DLD-1 (Colorectal Cancer)Enhanced apoptosis process and significant decrease of mitochondrial potential iaea.org
3-Amino-1,2,4-triazine derivativesPancreatic Cancer CellsTriggered apoptotic cancer cell death via metabolic/redox impairment nih.gov

Enzyme Inhibition Kinetics and Mechanism

The inhibitory potential of 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine analogues has been explored against various enzymatic targets, revealing a range of activities that are highly dependent on the specific substitutions on both the triazine and piperazine (B1678402) rings. While detailed kinetic studies on the parent compound are not extensively documented in publicly available literature, research on analogous structures provides significant insights into their mechanism of action.

Studies on related 1,2,4-triazine and 1,2,4-triazole (B32235) derivatives demonstrate their capacity to act as potent enzyme inhibitors. For instance, a series of 1,2,4-triazole-bearing azinane analogues have been evaluated against several enzymes, showing significant inhibitory activity. nih.gov The mechanism of inhibition for many triazine-based compounds is often competitive, where the inhibitor vies with the endogenous substrate for binding to the enzyme's active site. This is a common mechanism for kinase inhibitors that target the ATP-binding pocket. researchgate.net

The inhibitory constants, such as IC₅₀ and Kᵢ values, are crucial for quantifying the potency of these compounds. For example, in a study of 1,3,5-triazine (B166579) derivatives targeting EGFR, IC₅₀ values in the micromolar and even nanomolar ranges have been reported, indicating potent inhibition. nih.gov The substitution pattern on the triazine core plays a critical role in determining this potency. For example, the introduction of bulky or hydrophobic groups can enhance binding affinity and, consequently, inhibitory activity. nih.gov

The following table summarizes the enzymatic inhibition data for a series of representative 1,2,4-triazole analogues, which share structural similarities with the this compound scaffold and illustrate the potential potency of this class of compounds against various enzymes.

CompoundTarget EnzymeIC₅₀ (µM)
Methyl phenyl-substituted derivative 12dAcetylcholinesterase (AChE)0.73 ± 0.54
Methyl phenyl-substituted derivative 12mButyrylcholinesterase (BChE)0.038 ± 0.50
Methyl phenyl-substituted derivative 12dα-Glucosidase36.74 ± 1.24
Methyl phenyl-substituted derivative 12dUrease19.35 ± 1.28

Data sourced from a study on 1,2,4-triazole bearing azinane analogues. nih.gov

Investigation of Ligand-Target Binding Modes and Key Residue Interactions

Molecular docking and computational modeling studies have been instrumental in elucidating the binding modes of this compound analogues with their respective biological targets. These studies reveal that the triazine core often serves as a scaffold, anchoring the molecule within the active site through a network of interactions.

A recurring theme in the binding of triazine derivatives is the formation of hydrogen bonds between the nitrogen atoms of the triazine ring and key amino acid residues in the enzyme's active site. For instance, in studies of 1,2,4-triazine derivatives as h-DAAO inhibitors, the triazine structure plays a pivotal role in the binding mode. nih.gov Similarly, molecular docking of 1,3,5-triazine analogues into the active site of p38 MAP kinase has shown that the inhibitor is well-positioned within the binding cavity. jocpr.com

The piperazine moiety and its substituents are also crucial for defining the binding affinity and selectivity. The piperazine ring can engage in various interactions, including hydrophobic and electrostatic interactions, with the surrounding residues. The nature of the substituent on the piperazine nitrogen can significantly influence these interactions. For example, the presence of a morpholino or anilino ring has been found to be essential for the activity of certain triazine derivatives. jocpr.com

In a study on a closely related 6-(piperazin-1-yl)-1,3,5-triazine scaffold, in silico docking into the substrate pocket of a histone methyltransferase highlighted the potential for competitive inhibition. wellcomeopenresearch.org This suggests that the piperazinyl-triazine core can mimic the substrate and effectively block the active site.

Key interactions observed in the binding of triazine analogues to their targets often include:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazine ring frequently act as hydrogen bond acceptors, interacting with donor residues such as arginine, lysine, or serine in the active site.

Hydrophobic Interactions: Aromatic rings and alkyl substituents on the triazine or piperazine moieties can form hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine, thereby enhancing the stability of the ligand-target complex.

Pi-Pi Stacking: The aromatic triazine ring can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

The following table summarizes key residue interactions for representative triazine analogues with their respective targets, as determined by molecular docking studies.

Compound ClassTargetKey Interacting ResiduesType of Interaction
1,2,4-Triazine analoguesp38 MAP KinaseNot specifiedBinding within the active site cavity
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione analoguesh-DAAONot specifiedInteraction with benzene (B151609) ring and 1,2,4-triazine structure
6-(piperazin-1-yl)-1,3,5-triazine analoguesHistone Methyltransferase (homology model)Not specifiedCompetitive inhibition in the substrate pocket

These computational insights are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Future Perspectives and Emerging Research Directions in the Chemistry of 6 Bromo 3 Piperazin 1 Yl 1,2,4 Triazine and Its Analogues

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 1,2,4-triazine (B1199460) derivatives is no exception. Future research will focus on developing greener and more sustainable methods for the production of 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine and its analogues, minimizing waste, energy consumption, and the use of hazardous reagents.

Key emerging strategies include:

Acceptorless Dehydrogenative Coupling: This atom-economical approach utilizes readily available alcohols and amidines to construct the triazine core, with water as the primary byproduct. The use of reusable heterogeneous catalysts, such as supported platinum nanoparticles, enhances the sustainability of this method. rsc.org

Ligand-Centered Redox Catalysis: Zinc-stabilized azo-anion radical catalysts offer a novel pathway for the dehydrogenative coupling of alcohols and amidines to form triazines. researchgate.net This method operates under mild conditions and avoids harsh oxidants.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of triazine derivatives. mdpi.com The development of solvent-free or aqueous media protocols under microwave or ultrasonic irradiation is a promising avenue for green synthesis. mdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and facile scalability. Its application to the synthesis of piperazinyl-triazines can lead to more efficient and reproducible manufacturing processes.

Table 1: Comparison of Green Synthetic Methodologies for Triazine Synthesis

Methodology Advantages Disadvantages Catalyst/Conditions
Acceptorless Dehydrogenative Coupling High atom economy, uses readily available starting materials, reusable catalyst. rsc.org May require high temperatures and specific catalysts. Supported Pt nanoparticles, Alumina support. rsc.org
Ligand-Centered Redox Catalysis Mild reaction conditions, avoids harsh oxidants. researchgate.net Catalyst synthesis can be complex. Zinc-stabilized azo-anion radical catalyst. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, improved yields, reduced solvent use. mdpi.com Scalability can be a challenge for some microwave reactors. Sodium carbonate, TBAB, DMF or aqueous media. mdpi.com
Ultrasound-Assisted Synthesis Enhanced reaction rates, can be performed in aqueous media. mdpi.com Specialized equipment required. Often used in conjunction with phase transfer catalysts.
Flow Chemistry Excellent process control, enhanced safety, easy scalability. Initial setup cost can be high. Various, can be combined with other green techniques.

Advanced Functionalization Techniques for Enhanced Molecular Complexity

To explore a wider chemical space and refine the properties of this compound analogues, advanced functionalization techniques are crucial. These methods allow for the precise introduction of diverse substituents, often at late stages of the synthesis, enabling the rapid generation of compound libraries for screening.

Future directions in this area include:

Late-Stage C-H Functionalization: This powerful strategy enables the direct modification of C-H bonds, which are ubiquitous in organic molecules. nih.govscispace.comacs.orgresearchgate.netnih.gov For the triazine core and its associated piperazine (B1678402) and aryl moieties, C-H functionalization can introduce new functional groups without the need for pre-installed reactive handles, significantly shortening synthetic routes. nih.govresearchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position of the triazine ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. nih.govresearchgate.netnih.govbeilstein-journals.orgmdpi.com Future research will focus on expanding the scope of coupling partners and developing more efficient and versatile catalytic systems for these transformations on the bromo-piperazinyl-triazine scaffold. nih.govresearchgate.netnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. nih.gov Its application to the functionalization of triazines can enable novel bond formations and the introduction of complex fragments under gentle conditions.

Exploration of Novel Biological Targets and Therapeutic Areas Through Mechanistic Inquiry

While 1,2,4-triazine derivatives have shown promise in various therapeutic areas, a deeper understanding of their mechanism of action is essential for the rational design of next-generation drugs. Future research will focus on identifying novel biological targets and elucidating the structure-activity relationships (SAR) of this compound analogues.

Promising areas of investigation include:

Kinase Inhibition: The piperazinyl-triazine scaffold has been identified as a privileged structure for targeting various protein kinases involved in cancer and inflammatory diseases, such as PI3Kδ, ALK, and TGF-βR1. nih.govmdpi.comnih.gov Future work will involve exploring the SAR for inhibiting other kinases and developing more selective and potent inhibitors. nih.govmdpi.com

Adenosine (B11128) Receptor Antagonism: Analogues of this compound have been investigated as antagonists of the adenosine A2A receptor, a promising target for the treatment of Parkinson's disease and other neurodegenerative disorders. nih.govnih.govmdpi.com Mechanistic studies will aim to understand the specific interactions with the receptor that confer potency and selectivity. nih.govmdpi.com

Antiviral and Antiparasitic Activity: The 1,2,4-triazine core is present in a number of compounds with demonstrated antiviral and antiparasitic properties. ijpsr.info Screening of this compound libraries against a broad range of pathogens could uncover new therapeutic leads. The 6-(piperazin-1-yl)-1,3,5-triazine scaffold has already shown broad anti-schistosomal activities. wellcomeopenresearch.org

Table 2: Potential Biological Targets for this compound Analogues

Target Class Specific Target Example Therapeutic Area
Protein Kinases PI3Kδ, ALK, TGF-βR1, p38 MAP kinase nih.govmdpi.comnih.gov Cancer, Inflammation nih.govmdpi.comnih.gov
G-Protein Coupled Receptors Adenosine A2A Receptor nih.govmdpi.com Parkinson's Disease, Neurodegenerative Disorders nih.govmdpi.com
Enzymes in Pathogens Histone Methyltransferases (e.g., in Schistosoma mansoni) wellcomeopenresearch.org Parasitic Infections wellcomeopenresearch.org
Viral Proteins Various Viral Infections
Tubulin Cancer acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Triazine Design and Optimization

The use of computational tools is revolutionizing drug discovery and materials science. For the this compound scaffold, artificial intelligence (AI) and machine learning (ML) will play an increasingly important role in accelerating the design and optimization of new molecules.

Future applications in this domain include:

In Silico Screening and Molecular Docking: Computational screening of large virtual libraries of triazine analogues against biological targets can rapidly identify promising candidates for synthesis and experimental testing. wellcomeopenresearch.orgnih.govwisdomlib.orgnih.gov Molecular docking studies can provide insights into the binding modes of these compounds, guiding further optimization. nih.govnih.govnih.govresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the structural features of triazine derivatives with their biological activity, enabling the prediction of the potency of novel compounds. nih.govnih.govrsc.org

Machine Learning for ADMET Prediction: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new triazine analogues, helping to prioritize compounds with favorable drug-like properties early in the discovery process. nih.govnih.govfrontiersin.org

Application in Materials Science and Supramolecular Chemistry

The unique electronic properties and structural features of the 1,2,4-triazine ring make it an attractive building block for advanced materials. The presence of the bromo and piperazinyl substituents offers handles for further modification and tuning of material properties.

Emerging research directions include:

Organic Electronics: Triazine derivatives, with their electron-deficient nature, are excellent candidates for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and as acceptors in organic solar cells. nih.govresearchgate.netnih.gov Future research will explore the synthesis and characterization of novel this compound-based materials for these applications. nih.govresearchgate.net

Supramolecular Assemblies and Covalent Organic Frameworks (COFs): The triazine core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a valuable synthon for the construction of well-defined supramolecular architectures. mdpi.com Triazine-based COFs are being explored for applications in gas storage, catalysis, and photocatalysis. mdpi.commdpi.comdntb.gov.ua

Sensors: The fluorescence properties of some triazine derivatives can be modulated by the presence of specific analytes, suggesting their potential use in chemical sensors.

Design and Synthesis of Photoactivatable or Stimuli-Responsive Triazine Derivatives

Stimuli-responsive molecules, which can be activated by external triggers such as light or changes in pH, are of great interest for applications in targeted drug delivery and chemical biology.

Future research in this area will focus on:

Photoactivatable ("Caged") Triazines: The synthesis of "caged" derivatives of this compound, where a photolabile protecting group masks the molecule's activity, would allow for precise spatiotemporal control over its biological effects. nih.gov Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active compound.

pH-Responsive Systems: The basic nitrogen atoms in the piperazine ring can be protonated at low pH. This property can be exploited to design pH-responsive drug delivery systems, where a triazine-based drug is released preferentially in the acidic microenvironment of tumors or specific cellular compartments.

Fluorescent Probes: The development of fluorescently labeled analogues of this compound will enable the visualization of their cellular uptake, distribution, and interaction with biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.